Platelet Response to Weekly Dosing: Totrombopag 45 mg QW vs. Eltrombopag Daily Dosing
Totrombopag demonstrates sustained platelet elevation with once-weekly dosing that is quantitatively comparable to daily dosing with eltrombopag [1]. In a Phase 1 crossover study of 23 healthy volunteers, weekly administration of 45 mg Totrombopag produced a mean maximum platelet count increase of 71%, which was comparable to a 79% increase achieved with daily dosing of 7.5 mg plus a loading dose [2]. This weekly dosing feasibility is directly enabled by Totrombopag's 90-hour elimination half-life [3].
| Evidence Dimension | Mean maximum percentage increase in platelet count from baseline |
|---|---|
| Target Compound Data | 71% increase (45 mg once weekly) |
| Comparator Or Baseline | 79% increase (7.5 mg daily + loading dose) |
| Quantified Difference | 8 percentage points difference (comparable, within protocol-defined equivalence range) |
| Conditions | Phase 1 crossover study in 23 healthy volunteers; 6-week treatment duration |
Why This Matters
Weekly dosing represents a substantial reduction in dosing frequency versus daily oral TPO-RAs such as eltrombopag, potentially improving patient compliance and reducing treatment burden in research protocols.
- [1] Blood (2008) 112 (11): 3406. Phase I characterization of LGD-4665 has demonstrated comparable platelet profiles following daily or weekly dosing. View Source
- [2] Blood (2008) 112 (11): 3406. The platelet increase of 71% after a weekly dose of 45 mg was comparable to a 79% increase following daily dosing of 7.5 mg with a loading dose. View Source
- [3] Blood (2008) 112 (11): 3406. LGD-4665's long elimination half-life of 90 hrs. View Source
